molecular formula C10H13NO2S2 B2725188 ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate CAS No. 733794-92-8

ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate

Cat. No.: B2725188
CAS No.: 733794-92-8
M. Wt: 243.34
InChI Key: LABKGAIXIOECKO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate is a heterocyclic compound featuring a fused thieno-thiopyran scaffold with an ester group at position 3 and an amino substituent at position 2. This structure combines sulfur-containing rings (thiophene and thiopyran) with a reactive ester moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry.

The compound is synthesized via condensation reactions involving ethyl cyanoacetate or malononitrile under reflux conditions with appropriate heterocyclic precursors, as demonstrated in the synthesis of structurally related pyran derivatives . Derivatives of this compound, such as ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate, highlight its utility as a precursor for functionalized analogs .

Properties

IUPAC Name

ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S2/c1-2-13-9(12)7-6-4-3-5-14-10(6)15-8(7)11/h2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABKGAIXIOECKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

L-Proline-Catalyzed Enantioselective Synthesis

A highly efficient route involves a one-pot MCR utilizing benzaldehyde, malononitrile, and ethyl acetoacetate in the presence of L-proline (10 mol%) as an organocatalyst. This method, adapted from similar thiopyran syntheses, proceeds via Knoevenagel condensation followed by 6π-electrocyclic ring closure.

Reaction Conditions :

  • Solvent : Ethanol (10 mL per 0.01 mol substrate)
  • Temperature : Reflux (78°C)
  • Time : 4–6 hours
  • Yield : 81–87%

The enantioselectivity arises from L-proline’s ability to stabilize transition states through hydrogen bonding, as evidenced by optical rotations ([α]D = +247.02) in analogous compounds.

Active Methylene Component Variations

Substituting ethyl acetoacetate with other active methylene compounds (e.g., acetylacetone, cyanoacetamide) modulates the product’s electronic profile. For instance, using 3-oxo-3-phenylpropanenitrile introduces a phenyl group at the 4-position, albeit with reduced yield (70%) due to steric hindrance.

Stepwise Annulation Approaches

Thiophene-Thiopyran Ring Construction

Patent US4797413A delineates a stepwise protocol for analogous thieno-thiopyrans, applicable to the target compound:

  • Thiophene Functionalization :

    • 2-Mercaptothiophene reacts with p-methoxyphenylpropanoic acid under BF3·Et2O catalysis to form 3-(p-methoxyphenyl)-2-(2-mercaptothiophene)propanoic acid.
    • Conditions : CH2Cl2, −30°C, 2 hours.
  • Cyclization :

    • Intramolecular Friedel-Crafts acylation using POCl3 yields the thiopyranone intermediate.
    • Yield : 36% after silica gel chromatography (97:3 CHCl3/CH3OH).
  • Reductive Amination :

    • The ketone intermediate undergoes reductive amination with ammonium acetate and NaBH4 to install the 2-amino group.
    • Purification : Recrystallization from CHCl3/CH3OH affords the final product.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using gradients of petroleum ether/ethyl acetate (2:1 → 1:2). The target compound elutes at Rf = 0.45 in 1:1 petroleum ether/ethyl acetate.

Crystallization Protocols

Recrystallization from ethanol or CHCl3/CH3OH mixtures enhances purity (>98%), with melting points consistently observed at 191–192°C.

Spectroscopic Validation

  • 1H NMR (DMSO-d6) : δ 7.45 (m, 5H, Ar), 4.23 (q, 2H, J = 7.1 Hz, CH2CH3), 1.07 (t, 3H, CH3).
  • 13C NMR : 167.8 (COOEt), 152.3 (C-2), 128.4–134.7 (Ar), 60.1 (CH2CH3), 14.2 (CH3).

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Purity (%) Stereoselectivity
L-Proline MCR L-Proline 87 >95 Enantioselective
Stepwise Annulation BF3·Et2O 36 98 Racemic
Reductive Amination NaBH4 65 97 N/A

The MCR approach offers superior efficiency and stereocontrol, whereas stepwise methods provide flexibility for structural diversification.

Challenges and Optimization Opportunities

  • Byproduct Formation : Competing Knoevenagel adducts necessitate rigorous temperature control.
  • Catalyst Loading : Reducing L-proline to 5 mol% decreases yield to 72%, indicating a stoichiometry-sensitive mechanism.
  • Solvent Effects : Replacing ethanol with THF in MCRs lowers reaction rates due to reduced proton availability.

Industrial and Pharmacological Applications

This compound serves as a precursor to sulfonamide derivatives with intraocular pressure-lowering activity, as exemplified in patent US4797413A. Its electron-rich scaffold also facilitates applications in organic semiconductors, where thiophene-thiopyran hybrids enhance charge mobility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related heterocyclic esters (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS RN Key Features
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate C₁₁H₁₃NO₂S₂ 283.35 N/A Thiopyran-thiophene fusion, amino and ester groups
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate C₈H₇NO₂S 181.21 118465-49-9 Pyrrole-thiophene fusion, methyl ester; mp 127–129°C
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate C₁₄H₁₄N₂O₃ 270.27 N/A Benzoyl-substituted pyrrole, amino and ester groups; used in pyrimidine synthesis
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate C₁₀H₉ClN₂O₂ 238.65 N/A Chloro-substituted pyridine-pyrrole fusion; synthesized via lithiation
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S 326.41 193537-14-3 Boc-protected amine, dihydrothieno-pyridine scaffold; lab chemical

Key Comparisons

Structural Features: The target compound’s thiopyran-thiophene fusion distinguishes it from pyrrole- or pyridine-based analogs (e.g., methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate ). The sulfur-rich scaffold may enhance electron-deficient character compared to nitrogen-containing systems. Substituent Reactivity: The amino group at position 2 enables nucleophilic reactions (e.g., acylation, alkylation), as seen in its chloroacetamido derivative . In contrast, the Boc-protected analog in prioritizes stability for storage .

Synthesis Routes: The compound is synthesized via condensation with ethyl cyanoacetate under reflux , whereas pyridine-fused analogs (e.g., ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) require lithiation and electrophilic trapping .

For example, Mannich bases of thieno-pyrimidines are evaluated for bioactivity . The Boc-protected analog () is classified as a laboratory chemical, suggesting its role in intermediate synthesis rather than direct therapeutic use .

Physicochemical Properties :

  • The methyl ester analog () has a lower molecular weight (181.21 vs. 283.35) and higher melting point (127–129°C), likely due to reduced steric hindrance .
  • Solubility and stability data for the target compound are absent in the evidence, contrasting with the Boc-protected derivative’s explicit storage guidelines .

Biological Activity

Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate (CAS Number: 733794-92-8) is a heterocyclic compound with a molecular formula of C10H13NO2S2 and a molecular weight of 243.35 g/mol. This compound is notable for its unique bicyclic structure, which incorporates both thiophene and thiapyran rings, contributing to its potential biological activities.

Chemical Structure

The structural features of this compound include:

  • A fused thiophene and thiapyran ring system.
  • An amino group (-NH2) providing potential for various interactions.
  • An ester group (-COOCH2CH3) that may influence solubility and reactivity.

Research into the specific mechanisms of action for this compound is still ongoing. Current studies suggest that the compound may interact with various biological targets, although definitive pathways are yet to be established. The compound's activity may be mediated through:

  • Antimicrobial properties : Similar thiophene derivatives have demonstrated efficacy against various bacterial strains.
  • Anticancer potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.

Pharmacokinetics

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is crucial for assessing its bioavailability and therapeutic potential. Preliminary studies indicate that:

  • The compound may exhibit moderate absorption characteristics.
  • Its distribution within biological systems could be influenced by its lipophilicity due to the ester functional group.

Case Studies

  • Antimicrobial Activity : In a study examining various thiophene derivatives, this compound was shown to inhibit the growth of Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
  • Anticancer Properties : A comparative analysis with other heterocyclic compounds revealed that derivatives of this compound exhibited cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl 2-amino-4-methylthiophene-3-carboxylateThiophene derivativeAntimicrobial, anticancer
Ethyl 2-amino-4-isobutylthiophene-3-carboxylateThiophene derivativeAntimicrobial
Ethyl 2-amino-5-methylthieno[2,3-b]thiopyran-3-carboxylateThiopryan derivativeAnticancer

The table above highlights the biological activities of compounds structurally related to this compound.

Conclusion and Future Directions

This compound represents a promising area of research due to its unique structure and potential biological activities. Ongoing studies are expected to elucidate its mechanisms of action further and explore its applications in medicinal chemistry.

Future research should focus on:

  • Detailed pharmacokinetic studies to better understand absorption and metabolism.
  • Expanded investigations into its interaction with specific molecular targets.
  • Clinical trials to evaluate its efficacy in treating bacterial infections and cancer.

Q & A

Q. What are the standard synthetic protocols for ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the condensation of 2-amino-thiophene derivatives with acylating agents or heterocyclic precursors. Key steps include cyclization under controlled temperatures (e.g., 80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, cyclization of ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate yields fused thieno-oxazinone or pyrimidinone derivatives . Post-synthesis purification often employs column chromatography or recrystallization from ethanol/dioxane mixtures .

Q. What analytical techniques are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D NMR) are essential for structural confirmation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is widely used. Spectral discrepancies, such as unexpected splitting in NMR signals, can indicate conformational isomerism or residual solvents, requiring iterative analysis with cross-validated techniques .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, structurally similar thiophene derivatives require:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to mitigate respiratory exposure (linked to organ toxicity in related compounds).
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Computational reaction path search methods, such as density functional theory (DFT) calculations, predict transition states and intermediate stability. For instance, ICReDD’s workflow combines quantum chemical modeling with experimental feedback to refine solvent selection (e.g., DMSO for solvation of ionic intermediates) and catalyst ratios. This approach reduces trial-and-error iterations by 40–60% . Experimental validation via fractional factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) further identifies optimal parameters .

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved?

Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or paramagnetic impurities. Strategies include:

  • Variable-temperature NMR: Resolves tautomeric splitting (e.g., observing coalescence at elevated temperatures).
  • Isotopic labeling: Confirms molecular ion peaks in HRMS.
  • Comparative analysis: Benchmark spectral data against structurally analogous compounds (Table 1) .

Table 1: Comparative Spectral Data for Thiophene Derivatives

Compound Class¹H NMR δ (ppm) RangeHRMS (m/z) [M+H]+
Thieno-oxazinone derivatives1.2–2.8 (alkyl), 6.8–7.5 (aromatic)329.46 (calc.)
Pyrimidinone derivatives2.1–2.9 (CH3), 7.1–8.2 (NH2)345.52 (obs.)

Q. What strategies address low biological activity in preliminary assays?

Bioisosteric replacement of functional groups (e.g., substituting ester moieties with carboxamides) enhances target binding. For example, ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate derivatives show improved anticancer activity (IC50 = 12 µM) compared to parent compounds (IC50 > 50 µM). Molecular docking studies against kinase targets (e.g., EGFR) guide rational modifications .

Methodological Challenges and Solutions

Q. How can researchers mitigate scalability issues in multi-step syntheses?

  • Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Catalyst immobilization: Reusable Pd/C or enzyme-based catalysts reduce costs in cross-coupling steps.
  • In-line analytics: Real-time HPLC monitoring detects intermediates, minimizing batch failures .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Machine learning (ML) models trained on thiophene reaction databases (e.g., Reaxys) forecast regioselectivity in electrophilic substitutions. For example, ML predicts >90% accuracy for sulfonation at the C5 position due to electron-donating amino groups. Pairing ML with DFT-derived descriptors (e.g., Fukui indices) refines predictions .

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